2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a brominated phenoxy group, a trifluoromethyl-substituted phenyl group, and an acetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using 2-hydroxy-1,1-dimethylethylamine under controlled conditions to form the aminomethylated product.
Phenoxy Substitution: The aminomethylated intermediate is reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate, ammonia, or sodium alkoxide under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and imines.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and trifluoromethyl-substituted phenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide
- 2-(5-Bromo-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The presence of the 2-hydroxy-1,1-dimethylethylamino group in 2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. This group enhances its solubility, stability, and potential biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-[5-bromo-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrF3N2O4/c1-20(2,12-28)26-10-13-7-17(30-3)18(9-16(13)22)31-11-19(29)27-15-6-4-5-14(8-15)21(23,24)25/h4-9,26,28H,10-12H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSUMOLDWDJUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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